(R)-3-amino-2-phenylpropan-1-ol
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Overview
Description
®-3-amino-2-phenylpropan-1-ol is a chiral amino alcohol with a phenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-2-phenylpropan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of ®-3-nitro-2-phenylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of acetophenone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of ®-3-amino-2-phenylpropan-1-ol may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: ®-3-amino-2-phenylpropanone.
Reduction: ®-3-amino-2-phenylpropane.
Substitution: ®-3-chloro-2-phenylpropan-1-ol.
Scientific Research Applications
®-3-amino-2-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ®-3-amino-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-2-phenylpropan-1-ol: The enantiomer of ®-3-amino-2-phenylpropan-1-ol, with similar chemical properties but different biological activities.
Phenylpropanolamine: A structurally related compound used as a decongestant and appetite suppressant.
Amphetamine: Shares a similar phenylpropanamine backbone but with different functional groups and pharmacological effects.
Uniqueness
®-3-amino-2-phenylpropan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Biological Activity
(R)-3-amino-2-phenylpropan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors, which positions it as a potential therapeutic agent in treating neurological conditions and metabolic disorders.
The molecular formula of this compound is C10H15NO. Its chiral nature allows it to exhibit distinct pharmacological effects compared to its enantiomers. The presence of the phenyl group at the second carbon enhances its ability to participate in biochemical interactions, making it a valuable intermediate in organic synthesis and drug development.
Research indicates that this compound can modulate various biochemical pathways. Its interactions with specific receptors can influence metabolic processes, potentially leading to therapeutic effects. For instance, studies have shown that it may impact enzyme activity, contributing to its pharmacological profile.
Table 1: Comparison of Related Compounds
Compound Name | CAS Number | Unique Features |
---|---|---|
(S)-3-amino-2-phenylpropan-1-ol | 170564-98-4 | Enantiomer with potentially different biological activities |
3-amino-2-phenylpropan-1-ol (racemic) | 11286566 | Mixture of both enantiomers; less specific activity |
3-phenylpropan-1-ol | 16088-07-6 | Lacks amino group; different reactivity profile |
The uniqueness of this compound lies in its specific chiral configuration, which significantly influences its biological activity compared to similar compounds. This characteristic makes it particularly valuable for asymmetric synthesis and chiral resolution processes.
Neurological Disorders
The compound has shown promise in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in managing conditions such as depression and anxiety. Ongoing research aims to clarify its mechanisms and efficacy in these areas.
Metabolic Disorders
This compound may also play a role in addressing metabolic disorders. Studies indicate that it can influence metabolic pathways, potentially aiding in the management of conditions like obesity and diabetes. The compound's ability to interact with key metabolic enzymes is under investigation for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered substrate metabolism and potential therapeutic effects.
- Receptor Modulation : Investigations into receptor interactions have revealed that this compound can act as a modulator for specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
- Pharmacokinetics : Studies assessing the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics, which are critical for its potential use as a therapeutic agent.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2R)-3-amino-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 |
InChI Key |
DIVZNCUPEGZSEI-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO |
Origin of Product |
United States |
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